molecular formula C18H19NO2S B10798387 Phenyl(spiro[6,7-dihydrothieno[3,2-c]pyran-4,4'-piperidine]-1'-yl)methanone

Phenyl(spiro[6,7-dihydrothieno[3,2-c]pyran-4,4'-piperidine]-1'-yl)methanone

Cat. No.: B10798387
M. Wt: 313.4 g/mol
InChI Key: DJCDYAUIXOORLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl(spiro[6,7-dihydrothieno[3,2-c]pyran-4,4’-piperidine]-1’-yl)methanone is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of fused rings, which include a thieno[3,2-c]pyran and a piperidine ring. Such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(spiro[6,7-dihydrothieno[3,2-c]pyran-4,4’-piperidine]-1’-yl)methanone typically involves multistep organic reactions. One common approach is the acid-catalyzed tandem reaction, which can involve the use of propargylic alcohols and other starting materials to form the spirocyclic core . The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

Phenyl(spiro[6,7-dihydrothieno[3,2-c]pyran-4,4’-piperidine]-1’-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Phenyl(spiro[6,7-dihydrothieno[3,2-c]pyran-4,4’-piperidine]-1’-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenyl(spiro[6,7-dihydrothieno[3,2-c]pyran-4,4’-piperidine]-1’-yl)methanone involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl(spiro[6,7-dihydrothieno[3,2-c]pyran-4,4’-piperidine]-1’-yl)methanone is unique due to its specific spirocyclic structure, which combines a thieno[3,2-c]pyran and a piperidine ring. This unique arrangement can confer distinct biological activities and chemical properties not found in other similar compounds.

Properties

Molecular Formula

C18H19NO2S

Molecular Weight

313.4 g/mol

IUPAC Name

phenyl(spiro[6,7-dihydrothieno[3,2-c]pyran-4,4'-piperidine]-1'-yl)methanone

InChI

InChI=1S/C18H19NO2S/c20-17(14-4-2-1-3-5-14)19-10-8-18(9-11-19)15-7-13-22-16(15)6-12-21-18/h1-5,7,13H,6,8-12H2

InChI Key

DJCDYAUIXOORLS-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C3=CC=CC=C3)C4=C1SC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.